molecular formula C18H16O3 B7819144 Phenprocoumon CAS No. 5999-41-7

Phenprocoumon

Cat. No.: B7819144
CAS No.: 5999-41-7
M. Wt: 280.3 g/mol
InChI Key: DQDAYGNAKTZFIW-UHFFFAOYSA-N
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Description

Phenprocoumon is a long-acting oral anticoagulant belonging to the class of coumarin derivatives. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. This compound acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X, which are essential for blood clotting .

Mechanism of Action

Target of Action

Phenprocoumon primarily targets the enzyme Vitamin K epoxide reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the production of several clotting factors in the liver .

Mode of Action

This compound acts as an antagonist of Vitamin K . It inhibits VKOR, leading to a depletion of the reduced form of vitamin K (vitamin KH2) . This inhibition disrupts the vitamin K cycle, thereby reducing the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Vitamin K cycle . By inhibiting VKOR, this compound disrupts the cycle, leading to a decrease in the production of clotting factors II, VII, IX, and X, and anticoagulant proteins C and S . This results in a thinning of the blood, reducing the risk of thrombosis .

Pharmacokinetics

This compound is quickly and completely absorbed from the gut when taken orally . In the bloodstream, 99% of the drug binds to plasma proteins, mainly albumin . The liver enzymes CYP2C9 and CYP3A4 metabolize this compound into various hydroxyl derivatives . These metabolites are then conjugated to a small extent to glucuronic acid . The elimination half-life of this compound is between 5 and 6 days .

Result of Action

The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the production of clotting factors, this compound thins the blood, reducing the risk of thromboembolic events such as venous thrombosis, thromboembolism, and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, combination with other drugs, including herbal remedies, alcohol consumption, obesity, or infectious processes may facilitate a this compound-related allergic reaction . Furthermore, genetic factors such as polymorphisms in VKORC1 and CYP2C9 can significantly influence the dose requirements of this compound .

Biochemical Analysis

Biochemical Properties

Phenprocoumon plays a significant role in biochemical reactions, particularly in the coagulation cascade. It inhibits the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as anticoagulant proteins C and S . This inhibition results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin .

Cellular Effects

The effects of this compound on cells are primarily related to its anticoagulant properties. By inhibiting the synthesis of vitamin K-dependent coagulation factors, this compound influences cell function by reducing the ability of blood to clot .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone. Vitamin K hydroquinone is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including the coagulation factors II, VII, IX, and X .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. Analysis of enantiomeric metabolite ratios after a single oral dose of this compound revealed changes over time with an overall preponderance of the respective ® enantiomers .

Metabolic Pathways

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9 . The metabolites of this compound include 4’-, 6-, and 7-hydroxythis compound, and two other monohydroxylated metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenprocoumon can be synthesized through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 1-phenylpropan-1-one in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction yields this compound as a white crystalline solid .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Phenprocoumon undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, which are typically inactive and excreted from the body .

Scientific Research Applications

Phenprocoumon has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenprocoumon is often compared with other vitamin K antagonists, such as warfarin and acenocoumarol. While all three compounds inhibit vitamin K epoxide reductase, this compound has a longer half-life and a more stable anticoagulant effect compared to warfarin and acenocoumarol. This makes this compound preferable for patients requiring long-term anticoagulation therapy .

Similar Compounds

  • Warfarin
  • Acenocoumarol
  • Dicoumarol
  • Coumatetralyl

This compound’s unique pharmacokinetic properties, such as its longer half-life and stable anticoagulant effect, distinguish it from other similar compounds .

Properties

IUPAC Name

4-hydroxy-3-(1-phenylpropyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DQDAYGNAKTZFIW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
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Molecular Formula

C18H16O3
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DSSTOX Substance ID

DTXSID5023459
Record name Phenprocoumon
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Molecular Weight

280.3 g/mol
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Physical Description

Solid
Record name Phenprocoumon
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Solubility

PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L
Record name Phenprocoumon
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Record name PHENPROCOUMON
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Record name Phenprocoumon
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Phenprocoumon inhibits vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). As vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, this limits the gamma-carboxylation and subsequent activation of the vitamin K-dependent coagulant proteins. The synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X and anticoagulant proteins C and S is inhibited. Depression of three of the four vitamin K-dependent coagulation factors (factors II, VII, and X) results in decreased prothrombin levels and a decrease in the amount of thrombin generated and bound to fibrin. This reduces the thrombogenicity of clots., The oral anticoagulants block the regeneration of reduced vitamin K and thereby induce a state of functional vitamin K deficiency. The mechanism of the inhibition of reductase(s) by the coumarin drugs is not known. There exist reductases that are less sensitive to these drugs but that act only at relatively high concentrations of oxidized vitamin K; this property may explain the observation that administration of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/, The disposition of a single intravenous bolus dose of 10 mg vitamin K1 and vitamin K1-2,3-epoxide were studied in two healthy subjects without and with 12 hr pretreatment dose of phenprocoumon (0.4 mg/kg). For each compound administered alone the plasma concn-time profile was adequately fitted by a biexponential equation, with an avg terminal half-life of 2.0 and 1.15 hr for the administered vitamin K and its 2,3-epoxide respectively. While vitamin K1 was measurable in plasma following admin of vitamin K1-2,3-epoxide, the epoxide was not detectable following admin of vitamin K1. Following pretreatment with phenprocoumon and after iv admin of vitamin K1, both the avg half-life and area under the plasma concn-time profile of vitamin K1 were marginally reduced to 1.5 hr and 1.76 mg/l/hr respectively, while the plasma concn of vitamin K1-2,3-epoxide was readily measurable and its half-life markedly prolonged to 14.7 hr. Following pretreatment with phenprocoumon and after oral administration of vitamin K1-2,3-epoxide, no vitamin K1 was detectable in plasma and the half-life of the epoxide was 13.8 hr. Based on area considerations the data suggest that either phenprocoumon does more than just inhibit the reduction of vitamin K1-2,3-epoxide to vitamin K1, or that the simple model describing the interconversion between vitamin K1 and its epoxide is inadequate. The same conclusion is drawn from the analysis of comparable data in dogs... ., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Color/Form

FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol

CAS No.

435-97-2
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Melting Point

179-180 °C, 179.5 °C
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Record name Phenprocoumon
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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